
4-Oxo-8-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-8-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chromene core, a phenoxypropoxy side chain, and a carboxylic acid functional group. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-8-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Phenoxypropoxy Side Chain: The phenoxypropoxy side chain can be introduced through an etherification reaction, where a phenol derivative reacts with a 3-chloropropyl ether in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-Oxo-8-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-8-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The phenoxypropoxy side chain can undergo substitution reactions, where the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Oxo-8-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, making it a subject of interest in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Oxo-8-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation, oxidative stress, and cell proliferation, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-8-(3-methoxypropoxy)-4H-chromene-2-carboxylic acid
- 4-Oxo-8-(3-ethoxypropoxy)-4H-chromene-2-carboxylic acid
- 4-Oxo-8-(3-butoxypropoxy)-4H-chromene-2-carboxylic acid
Uniqueness
4-Oxo-8-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid is unique due to its specific phenoxypropoxy side chain, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
57309-47-4 |
|---|---|
Fórmula molecular |
C19H16O6 |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
4-oxo-8-(3-phenoxypropoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O6/c20-15-12-17(19(21)22)25-18-14(15)8-4-9-16(18)24-11-5-10-23-13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,21,22) |
Clave InChI |
HVKKMAYBPYLTJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCOC2=CC=CC3=C2OC(=CC3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


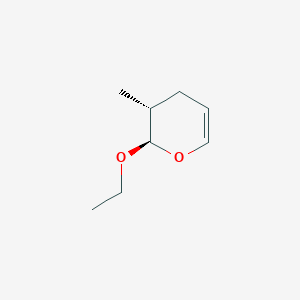
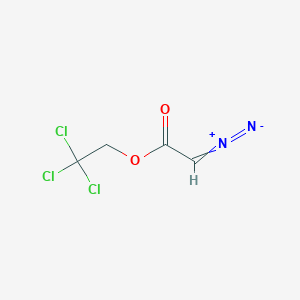
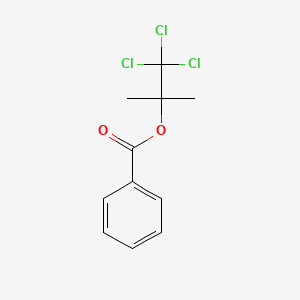
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
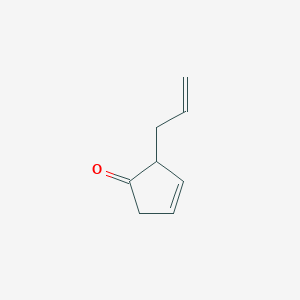
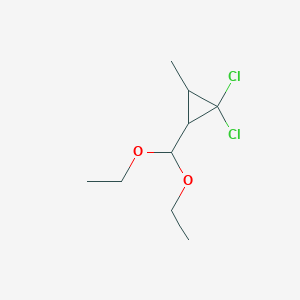
![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
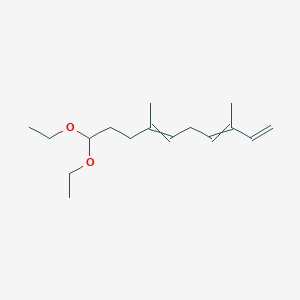
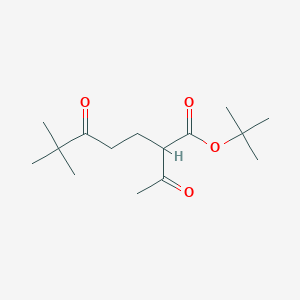
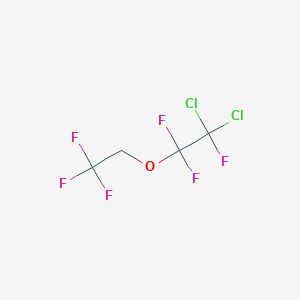
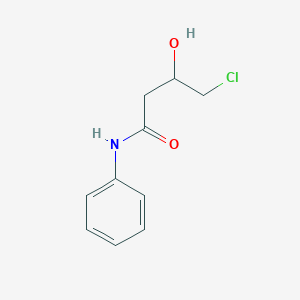
![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
